N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
This compound features a benzodioxole moiety linked to an acetamide backbone, with a sulfonyl group bridging an indole ring and a 4-methylpiperidine substituent. The indole and benzodioxole groups are common in pharmaceuticals, contributing to interactions with hydrophobic binding pockets in target proteins .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6S/c1-18-8-10-28(11-9-18)26(31)15-29-14-24(20-4-2-3-5-21(20)29)36(32,33)16-25(30)27-13-19-6-7-22-23(12-19)35-17-34-22/h2-7,12,14,18H,8-11,13,15-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONZQRRHLLIJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by various research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula: C22H26N4O4S
Molecular Weight: 446.54 g/mol
CAS Number: Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. The sulfonamide group is known for its role in inhibiting certain enzymes, which can lead to altered metabolic pathways in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In Vitro Studies: Compounds with similar structures have shown significant cytotoxic effects on various cancer cell lines. For example, a study reported an IC50 value of 7.4 μM for a related compound against MCF cell lines, indicating effective apoptosis induction .
- In Vivo Studies: Animal model studies have demonstrated that these compounds can suppress tumor growth significantly. The administration of similar compounds resulted in reduced tumor size and improved survival rates in treated mice .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Bacterial Inhibition: Research indicates that derivatives of benzo[d][1,3]dioxole exhibit antibacterial activity against strains like Staphylococcus aureus. A related compound was found to have a minimum inhibitory concentration (MIC) of 0.015 mg/mL against this bacterium .
Data Table: Biological Activity Overview
| Activity Type | Target | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF Cell Lines | 7.4 μM | |
| Anticancer | Tumor Growth (Mice) | Significant Reduction | |
| Antimicrobial | Staphylococcus aureus | 0.015 mg/mL |
Case Study 1: Anticancer Efficacy
A study conducted by Goreti Ribeiro Morais et al. examined the effects of a benzo[d][1,3]dioxole derivative on tumor-bearing mice. The results indicated that daily administration led to significant apoptosis in cancer cells and reduced tumor growth compared to untreated controls .
Case Study 2: Antibacterial Properties
In another investigation, derivatives were tested against various bacterial strains, demonstrating notable antibacterial effects. The structure-function relationship was explored, revealing that modifications at specific positions enhanced efficacy against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d][1,3]dioxol Derivatives
- N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide (): Structural Differences: Replaces the sulfonyl group with a sulfanyl (thioether) linkage and lacks the piperidine substituent. The absence of the piperidine ring may lower basicity and alter target selectivity .
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide () :
Indole-Sulfonyl/Sulfanyl Acetamides
- N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Structural Differences: Replaces the benzodioxole with a 4-methylphenyl group and introduces an oxadiazole ring.
- N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (): Structural Differences: Features a thiazolidinone ring with a thioxo group and a chlorophenyl substituent.
Heterocyclic and Substituent Variations
- 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide () :
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Amination of Piperonal
Piperonal (benzo[d]dioxole-5-carbaldehyde) undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride to yield benzo[d]dioxol-5-ylmethylamine. Subsequent acetylation with acetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) produces Fragment A in 85–90% yield.
Reaction Scheme 1:
$$
\ce{Benzo[d]dioxole-5-carbaldehyde ->[NH4OAc, NaBH3CN] Benzo[d]dioxol-5-ylmethylamine ->[AcCl, Et3N] N-(Benzo[d]dioxol-5-ylmethyl)acetamide}
$$
Table 1: Optimization of Fragment A Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NH4OAc, NaBH3CN, MeOH, 24 h, RT | 78% | |
| 2 | AcCl, Et3N, DCM, 0°C → RT, 2 h | 89% |
Synthesis of Fragment B: 1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl Sulfonyl
Indole Sulfonation
Indole is sulfonated at the 3-position using chlorosulfonic acid (ClSO3H) in anhydrous DCM at −10°C, yielding indole-3-sulfonyl chloride. This intermediate is stabilized by rapid quenching with ice-cold water.
Alkylation with 2-Bromo-1-(4-methylpiperidin-1-yl)ethanone
The sulfonyl chloride reacts with 2-bromo-1-(4-methylpiperidin-1-yl)ethanone (prepared via piperidine acylation) in acetonitrile under reflux (82°C, 6 h). Triethylamine acts as a base to scavenge HBr, achieving 67% yield.
Reaction Scheme 2:
$$
\ce{Indole ->[ClSO3H, DCM] Indole-3-sulfonyl chloride ->[2-Bromo-1-(4-methylpiperidin-1-yl)ethanone, Et3N] Fragment B}
$$
Table 2: Critical Parameters for Fragment B Formation
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | −10°C (sulfonation), 82°C (alkylation) | >0°C during sulfonation causes polysubstitution |
| Solvent | DCM (sulfonation), MeCN (alkylation) | Polar aprotic solvents enhance nucleophilicity |
| Equivalents | 1.2 eq 2-bromoethyl ketone | Substoichiometric amounts lead to incomplete conversion |
Coupling of Fragments A and B via Acetamide Linker
Amide Bond Formation
Fragment A (1.0 eq) and Fragment B (1.1 eq) are coupled using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dimethylformamide (DMF). The reaction proceeds at 25°C for 12 h under nitrogen, with diisopropylethylamine (DIPEA) as a base. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the final compound in 74% yield.
Reaction Scheme 3:
$$
\ce{Fragment A + Fragment B ->[TBTU, DIPEA, DMF] Target Compound}
$$
Table 3: Coupling Efficiency Under Varied Conditions
| Coupling Reagent | Solvent | Time (h) | Yield |
|---|---|---|---|
| TBTU | DMF | 12 | 74% |
| DCC/HOBt | THF | 24 | 58% |
| EDCl | DCM | 18 | 63% |
Alternative Photoredox-Mediated Approach
Recent advances in photoredox catalysis (e.g., Ir(ppy)3/Cu(OTf)2 systems) enable radical-based sulfonylation. Irradiation of indole-3-thiol with 4-methylpiperidine-derived bromoethyl ketone under blue LEDs (30 W, 12 h) generates the sulfonyl radical, which couples with Fragment A in a one-pot procedure. This method reduces step count but requires rigorous oxygen exclusion.
Key Advantage: Eliminates separate sulfonation and alkylation steps.
Limitation: Lower yield (52%) due to competing side reactions.
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg | Supplier |
|---|---|---|
| TBTU | $1,200 | Sigma-Aldrich |
| 4-Methylpiperidine | $450 | ChemDiv |
| Piperonal | $85 | ChemicalBook |
Environmental Impact
- PMI (Process Mass Intensity): 32 kg/kg (traditional) vs. 28 kg/kg (photoredox).
- Waste Streams: DMF and DCM require distillation recovery to meet EPA guidelines.
Q & A
Basic: What are the key considerations for synthesizing this compound, and what methodologies are commonly employed?
Answer:
Synthesis typically involves multi-step reactions, including:
- Functional group coupling : The benzo[d][1,3]dioxole and indole moieties are linked via sulfonylation or alkylation. For example, coupling the indole sulfonyl group to the acetamide backbone may require nucleophilic substitution under basic conditions (e.g., triethylamine in DMF) .
- Oxoethyl-piperidine attachment : The 4-methylpiperidine group is introduced via a ketone intermediate, often using reagents like carbodiimides for amide bond formation .
- Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization are critical to isolate the final product with ≥95% purity .
Basic: Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the benzo[d][1,3]dioxole methyl group (δ ~4.2 ppm) and the indole sulfonyl moiety (δ ~7.8–8.2 ppm) .
- Mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₈H₃₀N₃O₆S⁺) .
- HPLC : Monitors reaction progress and purity, with C18 columns and UV detection at 254 nm recommended .
Basic: How is the biological activity of this compound typically assessed in preliminary studies?
Answer:
- In vitro assays :
- Enzyme inhibition : Test against targets like kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to evaluate antiproliferative activity .
- Structural analogs : Compare activity with compounds lacking the 4-methylpiperidine group to assess the role of this substituent .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require substitution with THF for easier removal .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 24 h to 2 h for indole sulfonylation) while maintaining >85% yield .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) improve efficiency .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
- Fragment replacement : Modify the benzo[d][1,3]dioxole group (e.g., replace with benzofuran) to evaluate its role in binding affinity .
- Docking studies : Use software like AutoDock Vina to predict interactions with targets (e.g., serotonin receptors) based on the piperidine group’s conformational flexibility .
- Pharmacophore mapping : Compare electrostatic and hydrophobic features with active analogs to identify critical substituents .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Answer:
- Rodent models :
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability after oral administration in Sprague-Dawley rats .
- Toxicity : Assess liver enzyme levels (ALT/AST) and histopathology in BALB/c mice after 28-day exposure .
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., glucuronide conjugates) to predict drug-drug interactions .
Advanced: How can stability studies address contradictory data on compound degradation under varying pH conditions?
Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40°C for 24 h. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the acetamide group at pH >10) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 25°C/60% RH) .
Advanced: How can researchers resolve contradictions in reported mechanisms of action for this compound?
Answer:
- Target deconvolution : Employ siRNA knockdown or CRISPR-Cas9 screens to validate putative targets (e.g., COX-2 vs. PI3K) .
- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to rule out off-target effects .
- Pathway analysis : RNA sequencing of treated cells identifies differentially expressed genes, clarifying primary vs. secondary mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
